Octinoxate
Overview
Description
Octinoxate, also known as ethylhexyl methoxycinnamate, is an organic compound commonly used in sunscreens and other skin care products to absorb ultraviolet B rays from the sun. It is an ester formed from methoxycinnamic acid and 2-ethylhexanol. This compound was originally developed in the 1950s as an organic ultraviolet B filter to minimize DNA photodamage .
Mechanism of Action
- This compound is formed by combining methoxycinnamic acid and 2-ethylhexanol, both of which are not inherently harmful .
- This compound forms a shielding film on the skin’s surface, absorbing UVB light and converting it into less damaging energy .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
Octinoxate plays a significant role in biochemical reactions, particularly in the context of its interaction with the aryl hydrocarbon receptor (AhR). Studies have shown that this compound can modulate AhR signaling in keratinocytes by inhibiting the enzymes cytochrome P4501A1 (CYP1A1) and cytochrome P4501B1 (CYP1B1) . These enzymes are involved in the metabolism of various compounds, and their inhibition by this compound can lead to altered metabolic processes. The interaction between this compound and AhR is crucial for understanding its biochemical properties and potential off-target effects.
Cellular Effects
This compound has been observed to influence various cellular processes, particularly in skin cells. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to increase the levels of CYP1A1 and CYP1B1 mRNA transcripts in keratinocytes in an AhR-dependent manner . This modulation of gene expression can have downstream effects on cellular function and skin integrity. Additionally, this compound’s ability to penetrate the skin and interact with cellular components highlights its potential impact on cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the aryl hydrocarbon receptor (AhR) and subsequent inhibition of CYP1A1 and CYP1B1 enzymes . This compound acts as an inhibitor of these enzymes, with IC50 values of approximately 1 micromolar and 586 nanomolar, respectively . This inhibition can lead to altered metabolism of various compounds and affect the overall metabolic flux within cells. The binding interactions between this compound and AhR are essential for understanding its mechanism of action at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the topical application of this compound can elevate CYP1A1 and CYP1B1 mRNA levels in mouse skin . This indicates that this compound’s effects on gene expression and enzyme activity can persist over time. Additionally, the stability and degradation of this compound in laboratory conditions are important factors to consider when evaluating its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Higher doses of this compound may lead to increased inhibition of CYP1A1 and CYP1B1 enzymes, resulting in more pronounced changes in metabolic processes . Excessive doses of this compound could also lead to toxic or adverse effects, highlighting the importance of determining appropriate dosage levels in experimental studies.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes such as cytochrome P4501A1 (CYP1A1) and cytochrome P4501B1 (CYP1B1) . These enzymes play a crucial role in the metabolism of various compounds, and their inhibition by this compound can lead to altered metabolic flux and changes in metabolite levels. Understanding the metabolic pathways involving this compound is essential for evaluating its biochemical properties and potential effects on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its hydrophobic nature and aromatic ring structure allow it to penetrate the skin and interact with cellular components . The distribution of this compound within cells can affect its localization and accumulation, influencing its overall activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the synthesis pathways for octinoxate includes cross metathesis. The high efficiency of the nitro-Grela catalyst has been used in the cross metathesis of trans-anethole with 2-ethylhexyl acrylate to produce this compound with an 86% yield . Another method involves the mechanochemical synthesis of inclusion complexes obtained by reacting β-cyclodextrin with this compound .
Industrial Production Methods: In industrial settings, this compound is produced by esterification of methoxycinnamic acid with 2-ethylhexanol. The reaction is typically carried out in the presence of an acid catalyst and under reflux conditions to ensure complete conversion .
Chemical Reactions Analysis
Types of Reactions: Octinoxate primarily undergoes photochemical reactions due to its role as a UV filter. One notable reaction is the [2 + 2]-cycloaddition reaction mechanism, which follows a second-order rate law .
Common Reagents and Conditions: The photochemical reactions of this compound are influenced by the concentration of the compound and the polarity of the surrounding medium. Higher concentrations and lower polarity of the surrounding oil phase enhance the photostability of this compound .
Major Products Formed: The major products formed from the photochemical reactions of this compound include various isomers, such as the trans and cis isomers of ethylhexyl methoxycinnamate .
Scientific Research Applications
Octinoxate is widely used in sunscreens and other cosmetic products to protect the skin from ultraviolet B radiation. It is also used in research to study the effects of ultraviolet radiation on skin cells and to develop new photoprotective agents . Additionally, this compound has been evaluated for its efficacy in preventing postoperative peritoneal adhesions .
Comparison with Similar Compounds
Similar Compounds:
- Oxybenzone
- Avobenzone
- Titanium dioxide
- Zinc oxide
Comparison: Octinoxate is unique in its ability to absorb ultraviolet B rays effectively while being combined with other compounds like nanoparticles or water-resistant liposomes to increase its localization at the epidermis and decrease the risk of percutaneous absorption . Unlike mineral sunscreens such as titanium dioxide and zinc oxide, which reflect ultraviolet light, this compound absorbs ultraviolet rays, making it a more aesthetically pleasing option for many users .
Properties
IUPAC Name |
2-ethylhexyl (E)-3-(4-methoxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O3/c1-4-6-7-15(5-2)14-21-18(19)13-10-16-8-11-17(20-3)12-9-16/h8-13,15H,4-7,14H2,1-3H3/b13-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGZDTIWKVFICR-JLHYYAGUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C=CC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(CC)COC(=O)/C=C/C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O3 | |
Record name | 2-ETHYLHEXYL P-METHOXYCINNAMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20378 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047205 | |
Record name | 2-Ethylhexyl trans-4-methoxycinnamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-ethylhexyl p-methoxycinnamate is a colorless to pale yellow viscous liquid. (NTP, 1992), Colorless to pale yellow liquid; [CAMEO] Pale yellow liquid; [MSDSonline] | |
Record name | 2-ETHYLHEXYL P-METHOXYCINNAMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20378 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Octinoxate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6436 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Boiling Point |
388 to 392 °F at 3 mmHg (NTP, 1992), 185-195°C at 1mbar, 382 °C at 760 mm Hg, Boiling point = 185-195 °C at 1 mbar and 140-150 °C at 0.1 mbar | |
Record name | 2-ETHYLHEXYL P-METHOXYCINNAMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20378 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Octinoxate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09496 | |
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Record name | OCTINOXATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7459 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 81 °F (NTP, 1992), <0.1 g/100 mL at 27°C, In water, 0.22 to 0.75 mg/L at 21 °C; 0.041 mg/L at 24 °C and pH 7.1, In water, 0.2 mg/L at 20 °C, Miscible in alcohols, propylene glycol monomyristate, and various oils | |
Record name | 2-ETHYLHEXYL P-METHOXYCINNAMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20378 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Octinoxate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09496 | |
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Record name | OCTINOXATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7459 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.01 to 1.02 at 68 °F (NTP, 1992), Specific gravity = 1.01 - 1.02 | |
Record name | 2-ETHYLHEXYL P-METHOXYCINNAMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20378 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | OCTINOXATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7459 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000014 [mmHg] | |
Record name | Octinoxate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6436 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Mechanism of Action |
Absorbs UV-B (predominantly) and UV-A rays while accumulating in the outermost layer of the epidermis. Like any other photoprotective agents, octinoxate prevents the damage to cells and deoxyribonucleic acid (DNA) by reducing the p53 protein expression following UV exposure and also increases the skin's tolerability to UV rays., Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/, Radiation is absorbed by chemical sunscreens when the electron energy level of the drug is raised from its ground state to a higher energy level or excited state. Chromophore groups (C=C, C=O, O-N=O) with loosely held electrons are easily excited by radiation. Compounds which have several chromophore groups in optimal positions have high absorbance over a broad range of wavelengths. Chemical sunscreens are usually agents that absorb not less than 85% of UVB radiation (thus preventing burning) but may permit transmission of UVA radiation (thus allowing tanning). Some sunscreens may absorb wavelengths over a range that is slightly wider or narrower than that of UVB. All PABA derivatives absorb wavelengths of approximately 290-320 nm, benzophenone derivatives absorb wavelengths of approximately 250-360 nm, cinnamic acid derivatives absorb wavelengths of 280-320 nm, and salicylate derivatives and other miscellaneous chemical sunscreens absorb wavelengths of about 270-320 nm., The wavelength to which the skin is maximally sensitive had been accepted for many years to be 296.7 nm; however, recent evidence suggests that the most erythemogenic UVB wavelength may be slightly lower (e.g., somewhere in the range of 292-295 nm). In addition, of the stronger burning wavelengths that reach the earth's surface, most are approximately 310 nm. Therefore, sunscreens that maximally absorb UVB radiation near either of these wavelengths are particularly effective at preventing sunburn. Maximum absorbance occurs at about 290 nm for PABA, at about 295 nm for glyceryl-p-aminobenzoate, and at about 310 nm for the remaining PABA derivatives. Maximum absorbance occurs at 280-290 nm for benzophenone derivatives, at 310 nm for cinnamic acid derivatives with the exception of diethanolamine-p-methoxycinnamate which has its maximum absorbance at 290 nm, and at 300-305 nm for salicylate derivatives and other miscellaneous sunscreens. /Sunscreens/ | |
Record name | Octinoxate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09496 | |
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Record name | OCTINOXATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7459 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale yellow liquid, Colorless to light yellow viscous liquid | |
CAS No. |
5466-77-3, 83834-59-7 | |
Record name | 2-ETHYLHEXYL P-METHOXYCINNAMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20378 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Ethylhexyl trans-4-methoxycinnamate | |
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Record name | Octinoxate | |
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Record name | Octinoxate | |
Source | DrugBank | |
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Record name | 2-Ethylhexyl trans-4-methoxycinnamate | |
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Record name | OCTINOXATE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | OCTINOXATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7459 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
less than -13 °F (NTP, 1992), -25°C, -68.3 °C using OECD Guideline 102 (Melting point/Melting Range) | |
Record name | 2-ETHYLHEXYL P-METHOXYCINNAMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20378 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Octinoxate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09496 | |
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Record name | OCTINOXATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7459 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does octinoxate provide UV protection?
A1: this compound absorbs UVB radiation from the sun, preventing it from reaching the skin and causing damage. [] This absorption occurs through a process where the this compound molecule absorbs the UV energy and then releases it as heat. []
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C18H26O3, and its molecular weight is 290.4 g/mol. []
Q3: Is there spectroscopic data available for this compound?
A3: Yes, several studies utilize spectroscopic methods to analyze this compound. For instance, Raman spectroscopy has been successfully employed to detect this compound in sunscreen applied to the skin. A characteristic peak at 1177 cm−1 is associated with the presence of this compound. []
Q4: How does this compound perform in different formulations?
A4: Research indicates that the performance and stability of this compound can be influenced by other ingredients in a formulation. For example, its photostability is known to decrease when combined with avobenzone, another common UV filter. [] This degradation can result in reduced UV protection and the formation of potentially harmful byproducts. []
Q5: Can this compound be incorporated into nanoparticle-based sunscreens?
A5: Yes, studies have investigated the incorporation of this compound into ethyl cellulose nanoparticles as a delivery system for sunscreen formulations. This approach aims to minimize direct skin exposure to the UV filter while maintaining its photoprotective properties. []
Q6: How does the structure of this compound contribute to its UV absorption properties?
A6: this compound belongs to the class of cinnamate UV filters. Its structure, characterized by a conjugated system with a phenolic ring and an ester group, plays a crucial role in its ability to absorb UVB radiation. [] Modifications to this structure can alter its absorption spectrum and photostability.
Q7: What are the challenges associated with formulating stable sunscreens containing this compound?
A7: this compound's photostability can be compromised by exposure to UV radiation, leading to its degradation and reduced efficacy. [] Additionally, its interaction with other sunscreen ingredients, such as avobenzone, can further accelerate this degradation process. []
Q8: Is this compound absorbed into the bloodstream after topical application?
A9: Yes, studies have shown that this compound is systemically absorbed following topical application on the skin. [] In one study, the maximum plasma concentration of this compound was observed to exceed the US FDA threshold of 0.5 ng/mL after just a single application. []
Q9: What are the potential health concerns related to this compound?
A10: Although generally considered safe for topical use, some studies indicate potential concerns regarding this compound's endocrine-disrupting properties. Research suggests that it might interfere with hormonal activity, potentially affecting reproductive health and thyroid function. [, ]
Q10: Is there evidence of this compound's presence in humans beyond the skin?
A11: Yes, studies have detected this compound in human plasma, indicating its systemic absorption after topical application. [, ] Research is ongoing to fully understand the implications of its presence in the human body and any potential long-term health effects.
Q11: What is the environmental impact of this compound?
A12: this compound has been identified as a potential environmental hazard, particularly to marine ecosystems. It has been detected in various water sources globally, including seawater and freshwater environments. [, , , , ] Its presence has raised concerns about its impact on aquatic life.
Q12: How does this compound affect coral reefs?
A13: Scientific evidence suggests that this compound contributes to coral bleaching, a phenomenon that damages and can ultimately kill coral reefs. [, , , ] The exact mechanisms behind this damage are still being investigated, but some studies suggest that this compound may disrupt coral reproduction, increase their susceptibility to disease, and interfere with their symbiotic relationship with algae. [, , ]
Q13: What legislative actions have been taken regarding the use of this compound?
A14: Due to its potential environmental harm, several regions have implemented bans on the sale and distribution of sunscreens containing this compound. This includes Hawaii, Palau, the Marshall Islands, Thailand, the Northern Mariana Islands, and parts of the Caribbean and the US Virgin Islands. []
Q14: What are some alternatives to this compound in sunscreen formulations?
A14: There are several alternatives to this compound, including:
- Mineral UV filters: Zinc oxide and titanium dioxide are mineral-based UV filters that are generally considered safer for human health and the environment. [, ]
- Naturally derived UV filters: Scientists are exploring natural compounds like mycosporine-like amino acids (MAAs) found in seaweed and algae as potential sunscreen ingredients. [] These compounds exhibit UV-absorbing properties and could offer more environmentally friendly alternatives. []
Q15: What are some of the tools and resources used to study this compound?
A15: Researchers utilize a variety of tools and techniques to study this compound, including:
- High-performance liquid chromatography (HPLC): HPLC is a widely used technique for separating, identifying, and quantifying this compound in various matrices, including sunscreen formulations and environmental samples. [, , , ]
- Gas chromatography-mass spectrometry (GC-MS): GC-MS is employed to analyze this compound in environmental samples, providing information about its concentration and potential degradation products. []
- Mass spectrometry (MS): Different MS techniques are used to identify and quantify this compound and its metabolites in biological samples like plasma. [, , ]
- Spectroscopic methods: Techniques such as UV-Vis spectroscopy and Raman spectroscopy are utilized to study the UV absorption properties of this compound and its behavior in different formulations. [, , ]
- Computational chemistry: Computational modeling and simulations help researchers understand the interactions between this compound and biological targets, predict its environmental fate, and design potential alternatives. [, ]
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